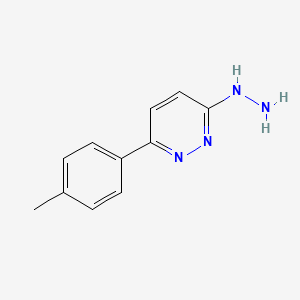

3-Hydrazino-6-(4-methylphenyl)pyridazine

Description

BenchChem offers high-quality 3-Hydrazino-6-(4-methylphenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydrazino-6-(4-methylphenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORPXDYMWBGQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423513 | |

| Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18772-77-5 | |

| Record name | Pyridazine, 3-hydrazinyl-6-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18772-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydrazino-6-(4-methylphenyl)pyridazine chemical structure

An In-Depth Technical Guide to the Synthesis and Structural Characterization of 3-Hydrazino-6-(4-methylphenyl)pyridazine

Executive Summary

This technical guide provides a comprehensive overview of 3-Hydrazino-6-(4-methylphenyl)pyridazine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyridazine core is recognized as a "privileged structure" in drug discovery, and the introduction of a reactive hydrazino moiety creates a versatile scaffold for the synthesis of diverse molecular libraries.[1] This document delineates a robust and validated synthetic pathway starting from a commercially available precursor, provides a detailed protocol for its synthesis, and outlines the analytical methodologies required for its complete structural elucidation and characterization. Furthermore, we explore the synthetic utility of the title compound, showcasing its potential as a key intermediate for constructing more complex, biologically active molecules.

The Pyridazine Scaffold: A Cornerstone in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent feature in numerous biologically active compounds.[2] Its unique electronic properties, including a high dipole moment and the ability to act as both a hydrogen bond donor and acceptor, make it an attractive scaffold for modulating pharmacokinetic and pharmacodynamic properties.[3] The pyridazine motif is found in a range of approved drugs and clinical candidates, demonstrating activities from antihypertensive to anticancer and antidepressant effects.[1][2][4]

3-Hydrazino-6-(4-methylphenyl)pyridazine combines this valuable core with two key functionalities:

-

A p-tolyl (4-methylphenyl) group at the 6-position, which adds lipophilicity and provides a site for potential metabolic interactions or further functionalization.

-

A hydrazino (-NHNH₂) group at the 3-position, a highly nucleophilic functional handle that serves as a gateway for a multitude of chemical transformations. This group is instrumental in building fused heterocyclic systems or linking the pyridazine core to other molecular fragments.[5]

Strategic Synthesis via Nucleophilic Aromatic Substitution

The most logical and efficient synthetic approach to 3-Hydrazino-6-(4-methylphenyl)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates the displacement of a suitable leaving group by a nucleophile.[6]

Retrosynthetic Rationale: Our strategy involves the disconnection of the C-N bond of the hydrazino group, leading back to the corresponding 3-chloropyridazine precursor and a hydrazine source.

-

Target Molecule: 3-Hydrazino-6-(4-methylphenyl)pyridazine

-

Key Precursor: 3-Chloro-6-(4-methylphenyl)pyridazine (CAS: 2165-06-2)[7]

-

Nucleophile: Hydrazine hydrate (N₂H₄·H₂O)

The precursor, 3-Chloro-6-(4-methylphenyl)pyridazine, is readily accessible and serves as an excellent electrophile for this transformation. The chlorine atom at the C3 position is activated towards nucleophilic attack due to its proximity to the ring nitrogens.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system adapted from established methodologies for the hydrazinolysis of chloropyridazines.[8][9] The causality behind using a significant excess of hydrazine hydrate is twofold: it acts as both the nucleophile and an acid scavenger, driving the reaction to completion. The choice of a high-boiling solvent like butanol ensures the reaction temperature is sufficient to overcome the activation energy barrier.

Materials and Reagents:

-

3-Chloro-6-(4-methylphenyl)pyridazine (1.0 eq)

-

Hydrazine hydrate (5.0 - 10.0 eq)

-

n-Butanol (or Ethanol)

-

Deionized Water

-

Isopropanol/Cyclohexane (for recrystallization)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-(4-methylphenyl)pyridazine (e.g., 10.0 g, 49.0 mmol).

-

Reagent Addition: Add n-butanol (e.g., 100 mL) followed by the slow addition of hydrazine hydrate (e.g., 12.3 g, 245 mmol, 5.0 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing ice-water (3-4 times the reaction volume) with vigorous stirring. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 40-50°C.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/cyclohexane, to yield the pure 3-Hydrazino-6-(4-methylphenyl)pyridazine as a crystalline solid.[8]

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure requires a multi-technique analytical approach.

Chemical Structure

Caption: Structure of 3-Hydrazino-6-(4-methylphenyl)pyridazine.

Physicochemical & Spectroscopic Data

| Parameter | Expected Value / Observation | Rationale & Interpretation |

| Molecular Formula | C₁₁H₁₂N₄ | --- |

| Molecular Weight | 200.24 g/mol | --- |

| Mass Spectrometry (ESI-MS) | m/z ≈ 201.11 [M+H]⁺ | Confirms the molecular weight of the compound. |

| IR Spectroscopy (cm⁻¹) | 3350-3200 (N-H stretch)3100-3000 (Aromatic C-H stretch)~1600 (C=N, C=C stretch)~1500 (Aromatic ring stretch) | Presence of the hydrazino group (N-H) and the aromatic pyridazine and tolyl rings.[10][11] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.0-8.0 (1H, s, -NH)~8.0-7.0 (6H, m, Ar-H)~4.5 (2H, br s, -NH₂)~2.4 (3H, s, -CH₃) | Signals correspond to protons on the pyridazine ring, the tolyl ring, the hydrazino group, and the methyl group. The broad signals for NH/NH₂ are due to exchange and quadrupole effects. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~160-140 (Ar-C)~130-120 (Ar-C)~21.0 (-CH₃) | Confirms the presence of 11 distinct carbon environments (some may overlap) corresponding to the two aromatic rings and the methyl group. |

Chemical Reactivity and Synthetic Utility

The true value of 3-Hydrazino-6-(4-methylphenyl)pyridazine lies in its potential for derivatization. The hydrazino group is a potent nucleophile that readily reacts with electrophiles to generate a wide array of new chemical entities.

-

Hydrazone Formation: Condensation with various aldehydes and ketones produces stable hydrazone derivatives. This is a common strategy for linking the pyridazine core to other pharmacophores or for creating compounds that can act as Schiff base ligands.[5][12]

-

Fused Heterocycle Synthesis: Intramolecular or intermolecular cyclization reactions are powerful tools for building complex polycyclic systems. For example, reaction with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of fused pyrazole or triazine rings, such as the medicinally important triazolo[4,3-b]pyridazine scaffold.[5]

Potential Derivatization Pathways

Caption: Key reactive pathways of the title compound.

Conclusion

3-Hydrazino-6-(4-methylphenyl)pyridazine is a synthetically accessible and highly valuable chemical building block. Its preparation via a straightforward SNAr reaction from its chloro-precursor is efficient and scalable. The presence of the reactive hydrazino group provides a versatile handle for extensive chemical modification, enabling its use in the generation of compound libraries for high-throughput screening in drug discovery programs. The combination of the established biological relevance of the pyridazine core and the synthetic flexibility of the hydrazino moiety positions this compound as a key intermediate for researchers and scientists in the pharmaceutical and chemical industries.

References

-

Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

-

Bentham Science Publishers. (2026, January 12). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Retrieved from [Link]

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

- Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.

-

ACS Publications. (2021, June 16). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Retrieved from [Link]

-

PubMed. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Farmaco Sci. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). AT162912B - Process for the preparation of new hydrazine compounds and their derivatives.

-

ResearchGate. (2025, August 10). pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122.

-

Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

-

Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. Retrieved from [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. lejan-team.com [lejan-team.com]

- 7. chemscene.com [chemscene.com]

- 8. prepchem.com [prepchem.com]

- 9. AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google Patents [patents.google.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 3-Hydrazino-6-p-tolylpyridazine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of drugs targeting a range of therapeutic areas. Hydrazinopyridazine derivatives, in particular, have a rich history, with several compounds investigated for their potent pharmacological effects, most notably as antihypertensive agents.

The introduction of a p-tolyl group at the 6-position of the 3-hydrazinopyridazine core is a rational design strategy aimed at modulating the compound's lipophilicity and potential for specific receptor interactions. This guide will explore the synthesis, theoretical properties, and potential applications of 3-Hydrazino-6-p-tolylpyridazine, providing a roadmap for its investigation as a novel therapeutic candidate.

Synthesis and Characterization

The synthesis of 3-Hydrazino-6-p-tolylpyridazine can be logically approached through a multi-step process starting from readily available precursors. The most common and efficient method involves the reaction of a chlorinated pyridazine intermediate with hydrazine hydrate.

Proposed Synthetic Pathway

The synthesis commences with the construction of the 6-p-tolylpyridazin-3(2H)-one, which is then chlorinated to provide the key intermediate, 3-chloro-6-p-tolylpyridazine. Subsequent reaction with hydrazine hydrate yields the final product.

Caption: Proposed synthetic workflow for 3-Hydrazino-6-p-tolylpyridazine.

Experimental Protocol: Synthesis of 3-chloro-6-p-tolylpyridazine

This protocol is adapted from established procedures for the synthesis of similar 3-chloro-6-arylpyridazines.

Materials:

-

6-p-tolylpyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-p-tolylpyridazin-3(2H)-one in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-6-p-tolylpyridazine.

-

Purify the product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3-Hydrazino-6-p-tolylpyridazine

Materials:

-

3-chloro-6-p-tolylpyridazine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

Procedure:

-

Dissolve 3-chloro-6-p-tolylpyridazine in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under vacuum to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-Hydrazino-6-p-tolylpyridazine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridazine and tolyl rings, and a broad singlet for the -NHNH₂ protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridazine and tolyl rings. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

| FT-IR | Characteristic absorption bands for N-H stretching of the hydrazine group and C=N and C=C stretching of the aromatic rings. |

Chemical Properties and Reactivity

The 3-hydrazino-6-p-tolylpyridazine molecule possesses several reactive sites, making it a versatile intermediate for further chemical modifications.

-

Hydrazine Moiety: The hydrazine group is nucleophilic and can react with various electrophiles such as aldehydes, ketones, and acyl chlorides to form hydrazones and other derivatives. This provides a facile route to a diverse library of compounds for structure-activity relationship (SAR) studies.

-

Pyridazine Ring: The nitrogen atoms in the pyridazine ring can be quaternized. The ring itself can undergo electrophilic substitution, although the conditions need to be carefully controlled.

Potential Applications in Drug Development

The hydrazinopyridazine scaffold is a well-established pharmacophore with a range of biological activities. The introduction of the p-tolyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.

Antihypertensive and Vasodilatory Effects

Many 3-hydrazinopyridazine derivatives have been investigated for their antihypertensive properties.[1][2][3][4][5] The proposed mechanism of action often involves the relaxation of arterial smooth muscle, leading to vasodilation and a reduction in blood pressure.

Caption: A potential signaling pathway for the vasodilatory effects of 3-Hydrazino-6-p-tolylpyridazine.

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives as anticancer agents.[6] Their mechanisms of action can be diverse, including the inhibition of kinases, interference with cell cycle progression, and induction of apoptosis. The structural features of 3-Hydrazino-6-p-tolylpyridazine make it a candidate for investigation against various cancer cell lines.

Conclusion and Future Directions

While the specific CAS number for 3-Hydrazino-6-p-tolylpyridazine remains to be officially assigned, this technical guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on extensive literature on analogous compounds. The proposed synthetic route is straightforward and utilizes well-established chemical transformations. The known pharmacological profile of the hydrazinopyridazine scaffold strongly suggests that this novel derivative warrants further investigation as a potential antihypertensive or anticancer agent. Future research should focus on the successful synthesis and purification of the compound, followed by comprehensive in vitro and in vivo pharmacological evaluation to elucidate its biological activity and mechanism of action.

References

- Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63.

- Ismail, M. F., et al. (1998). Synthesis and Some Reactions of 4-Aroyl-3-Chloro-6-p-Tolylpyridazines. Afinidad, 55(478), 3609-3615.

- Parravicini, F., et al. (1978). [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines]. Il Farmaco; edizione scientifica, 33(2), 99–105.

- Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Il Farmaco; edizione scientifica, 24(11), 919–929.

- Schenker, E., & Salzmann, R. (1979). [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)]. Arzneimittel-Forschung, 29(12), 1835–1843.

-

Chemsrc. (2026, February 27). 3-Hydrazino-6-(4-methylbenzyl)pyridazine. Retrieved from [Link]

- Bentham Science Publishers. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 19(8).

- Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.

Sources

- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. | Scilit [scilit.com]

- 4. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Hydrazino-6-Arylpyridazine Scaffold: Synthesis, Pharmacodynamics, and Therapeutic Applications

Executive Summary

The 3-hydrazino-6-arylpyridazine class represents a highly versatile and pharmacologically significant scaffold in medicinal chemistry. Originating from the structural evolution of the classical vasodilator hydralazine, these derivatives have been extensively investigated for their potent antihypertensive properties, as well as emerging applications in antimicrobial and anti-inflammatory therapies[1][2].

This technical guide provides an in-depth analysis of the 3-hydrazino-6-arylpyridazine derivatives, detailing the structural rationale behind their efficacy, providing a field-proven and self-validating synthetic methodology, and elucidating their molecular mechanisms of action.

Structural Rationale & Pharmacophore Modeling

The therapeutic versatility of 3-hydrazino-6-arylpyridazines stems from the synergistic combination of three distinct structural domains:

-

The Pyridazine Core (1,2-Diazine): This electron-deficient heteroaromatic ring serves as a robust bioisostere. Its electron-withdrawing nature makes the C3 and C6 positions highly susceptible to nucleophilic attack, which is critical for both its chemical synthesis and its biological interaction with target receptors[3].

-

The Hydrazine Moiety (-NH-NH2): Located at the C3 position, this group is the primary pharmacophore responsible for the molecule's direct vasodilatory action and metal-chelating properties. It acts as a hydrogen bond donor/acceptor and serves as an intracellular calcium (Ca²⁺) scavenger[4].

-

The C6-Aryl/Heteroaryl Substituent: The introduction of an aryl or heteroaryl group (e.g., phenyl, imidazole, pyrrole) at the C6 position drastically alters the lipophilicity and steric profile of the molecule. This modification enhances cellular membrane penetration and receptor affinity, often resulting in hypotensive activity that significantly outpaces traditional hydralazine derivatives[5].

Chemical Synthesis & Methodologies

The synthesis of 3-hydrazino-6-arylpyridazines follows a highly reproducible, four-step linear pathway. The protocol described below is designed as a self-validating system; each intermediate presents distinct physical properties (e.g., phase changes, precipitation) that confirm the success of the preceding reaction without requiring immediate spectroscopic analysis[3].

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation

-

Procedure: React an appropriate aromatic hydrocarbon with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.

-

Causality & Validation: AlCl₃ activates the anhydride, driving electrophilic aromatic substitution to yield

-aroylpropionic acid. The successful formation of the acid is validated by its solubility in alkaline solutions and subsequent precipitation upon acidification.

Step 2: Cyclocondensation

-

Procedure: Dissolve the

-aroylpropionic acid (0.1 mol) in methanol (30 mL). Add hydrazine hydrate (1 mL) and sodium acetate (0.5 g). Reflux the mixture for 6 hours. Distill the methanol and pour the residue into cold water. -

Causality & Validation: Hydrazine acts as a bis-nucleophile, attacking both the ketone and the carboxylic acid to form a 6-aryl-2,3,4,5-tetrahydropyridazin-3-one ring. The product spontaneously precipitates in cold water, allowing for easy isolation via vacuum filtration.

Step 3: Aromatization and Chlorination

-

Procedure: Mix the tetrahydropyridazin-3-one intermediate (0.01 mol) with phosphorus(V) oxychloride (POCl₃) (20 mL). Heat on a steam bath for 6 hours. Carefully pour onto crushed ice and render alkaline using sodium bicarbonate.

-

Causality & Validation: POCl₃ serves a dual purpose: it acts as a chlorinating agent to convert the lactam carbonyl into a reactive C-Cl bond, and it drives the oxidative aromatization of the ring to form a fully conjugated 3-chloro-6-arylpyridazine. Neutralizing with sodium bicarbonate quenches excess POCl₃ and HCl; the cessation of effervescence (CO₂ release) validates the neutralization, yielding the crude solid[3].

Step 4: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: To an ethanolic solution of the 3-chloro-6-arylpyridazine (0.01 mol), add 99% hydrazine hydrate (10 mL). Reflux on a steam bath for 16 hours. Concentrate, cool, and pour onto crushed ice. Filter, wash, and recrystallize from ethanol.

-

Causality & Validation: The electron-deficient nature of the newly aromatized pyridazine ring facilitates the SNAr displacement of the chloride ion by hydrazine. The final 3-hydrazino-6-arylpyridazine derivative precipitates upon cooling and ice addition. Purity is self-validated by a sharp melting point (e.g., 168°C for the phenyl derivative)[3].

Workflow for the synthesis of 3-hydrazino-6-arylpyridazine derivatives.

Mechanisms of Action (Pharmacodynamics)

Antihypertensive Activity via Direct Vasodilation

Like their parent compound hydralazine, 3-hydrazino-6-arylpyridazines function as direct-acting smooth muscle relaxants, primarily targeting resistance arterioles to decrease peripheral vascular resistance[1][2].

The molecular mechanism is multi-faceted:

-

IP3 Receptor Inhibition: The primary mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum within arterial smooth muscle cells[6][7]. By blocking this release, the drugs prevent the intracellular accumulation of Ca²⁺ required to bind with calmodulin.

-

MLCK Suppression: Without the Ca²⁺/calmodulin complex, Myosin Light Chain Kinase (MLCK) cannot be activated, thereby preventing the phosphorylation of myosin and halting smooth muscle contraction[6].

-

Potassium Channel Opening: These derivatives also induce smooth muscle hyperpolarization by facilitating the opening of K⁺ channels, further stabilizing the muscle in a relaxed state[6].

Mechanism of action: Inhibition of IP3-induced calcium release leading to vasodilation.

Antimicrobial and Anti-inflammatory Properties

Beyond vasodilation, the terminal hydrazine group readily condenses with aldehydes and ketones to form Schiff base hydrazones. These Schiff bases exhibit profound thermodynamic stability and act as potent chelating agents for transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)[8].

-

Antimicrobial: The resulting metal complexes disrupt bacterial and fungal cell walls, showcasing broad-spectrum antimicrobial activity[8].

-

Anti-inflammatory: The hydrazone moiety acts as a Ca²⁺ scavenger in platelets, inhibiting platelet-activating factor (PAF)-induced aggregation and demonstrating significant anti-inflammatory and antinociceptive effects[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution of the C6 position on the pyridazine ring drastically impacts the biological efficacy of the molecule. The table below summarizes comparative quantitative data across various derivatives and standard benchmarks.

| Compound / Derivative | Primary Biological Activity | Key Metric / Potency | Mechanism / Target |

| Hydralazine (Reference) | Antihypertensive | Standard baseline | IP3-induced Ca²⁺ release inhibitor[1] |

| Dihydralazine (Reference) | Antihypertensive | Standard baseline | Direct vasodilator[5] |

| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | Antihypertensive | 4.9x activity of dihydralazine | Direct vasodilator[5] |

| 3-hydrazino-6-phenylpyridazine Schiff Bases | Antimicrobial / Antifungal | Broad-spectrum inhibition | Metal chelation / Cell wall disruption[8] |

| N-heterocyclic hydrazones | Antiplatelet / Anti-inflammatory | IC₅₀ = 2.3 μM (Aggregation) | Ca²⁺ scavenger / COX inhibition[4] |

Table 1: Comparative biological activity and potency of pyridazine and hydrazone derivatives.

Conclusion

The 3-hydrazino-6-arylpyridazine scaffold is a masterclass in rational drug design. By leveraging the electron-deficient pyridazine core to facilitate a robust, four-step synthesis, researchers can easily append highly lipophilic aryl groups that exponentially increase the molecule's hypotensive potency compared to traditional hydralazine[3][5]. Furthermore, the intrinsic metal-chelating and IP3-inhibiting properties of the hydrazine moiety open expansive therapeutic avenues in cardiovascular, antimicrobial, and anti-inflammatory drug development[2][4].

References

- Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine deriv

- Biological Activities of Hydrazone Deriv

- SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н, ptfarm.pl,

- Antimicrobial , electrochemical and thermodynamic studies of Schiff base complexes and their potential as anticarcinogenic and antitumor agents : A review - Semantic Scholar, semanticscholar.org,

- Direct Acting Vasodilators - CV Pharmacology, cvpharmacology.com,

- Hydralazine - Wikipedia, wikipedia.org,

- What is the mechanism of Hydralazine Hydrochloride?

- Hydralazine - OpenAnesthesia, openanesthesia.org,

Sources

- 1. Hydralazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 7. openanesthesia.org [openanesthesia.org]

- 8. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to 3-Hydrazino-6-(4-methylphenyl)pyridazine

Executive Summary: This document provides an in-depth technical overview of 3-Hydrazino-6-(4-methylphenyl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The guide details the molecule's fundamental physicochemical properties, centered on its molecular weight, and presents a validated, step-by-step synthetic protocol. Furthermore, it explores the mechanistic underpinnings of its synthesis, methods for spectroscopic characterization, and its potential applications as both a pharmacophore and a versatile synthetic intermediate. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this pyridazine derivative.

Introduction

The landscape of modern pharmacology is heavily influenced by nitrogen-containing heterocycles, which form the core scaffold of a vast number of therapeutic agents. Among these, the pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, stands out as a "privileged structure" in drug design.[1][2]

1.1 Overview of the Pyridazine Core The pyridazine nucleus is a key pharmacophore found in a variety of commercially available drugs, noted for its ability to modulate biological activity through hydrogen bonding and dipole interactions.[1] Its structural rigidity and defined geometry make it an ideal scaffold for presenting functional groups to biological targets. The parent compound, pyridazine (C₄H₄N₂), is a colorless liquid, but its true value lies in the diverse functionalities that can be introduced onto the ring system.[3]

1.2 Significance of Hydrazino and Aryl Substituents The introduction of a hydrazino (-NHNH₂) group at the 3-position of the pyridazine ring imparts significant chemical reactivity and biological potential. This functional group serves as a potent nucleophile and a key building block for the synthesis of more complex fused heterocyclic systems, such as triazolo-pyridazines.[4][5] Concurrently, the presence of a 4-methylphenyl (p-tolyl) group at the 6-position significantly influences the molecule's lipophilicity and potential for π-π stacking interactions, which are critical for receptor binding and pharmacokinetic profiles.

This guide focuses specifically on the 3-Hydrazino-6-(4-methylphenyl)pyridazine variant, providing a detailed examination of its chemical identity, synthesis, and potential utility.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all further research. The key identifying characteristics of 3-Hydrazino-6-(4-methylphenyl)pyridazine are summarized below. The molecular weight is calculated based on its chemical formula, C₁₁H₁₂N₄, derived from its constituent parts: a C₄H₂N₂ pyridazine core, an N₂H₃ hydrazino group, and a C₇H₇ p-tolyl group.

Table 2.1: Key Physicochemical Data for 3-Hydrazino-6-(4-methylphenyl)pyridazine

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂N₄ | Calculated |

| Molecular Weight | 200.24 g/mol | Calculated |

| IUPAC Name | 3-hydrazinyl-6-(p-tolyl)pyridazine | IUPAC Nomenclature |

| CAS Number | Not explicitly assigned | N/A |

| Physical Form | Expected to be a solid | Analogy to similar compounds |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Synthesis and Mechanism

The most reliable and frequently employed method for synthesizing 3-hydrazinopyridazine derivatives is through the nucleophilic aromatic substitution (SNAr) of a corresponding 3-chloropyridazine precursor with hydrazine.[5][6]

3.1 Recommended Synthetic Protocol

This protocol outlines the synthesis of 3-Hydrazino-6-(4-methylphenyl)pyridazine from its chloro-precursor, 3-Chloro-6-(4-methylphenyl)pyridazine.

Materials:

-

3-Chloro-6-(4-methylphenyl)pyridazine

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or n-Butanol

-

Deionized water

-

Standard reflux and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-Chloro-6-(4-methylphenyl)pyridazine in a suitable solvent such as ethanol or n-butanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 4-5 equivalents) to the solution. The excess hydrazine acts as both the nucleophile and an acid scavenger.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-water. This will cause the product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual hydrazine hydrate and salts.

-

Drying: Dry the product, 3-Hydrazino-6-(4-methylphenyl)pyridazine, under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/cyclohexane).

3.2 Mechanistic Insights The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring, being electron-deficient due to the electronegativity of its nitrogen atoms, is susceptible to attack by strong nucleophiles. The lone pair on the terminal nitrogen of hydrazine attacks the carbon atom bearing the chloro substituent (C3), leading to the formation of a Meisenheimer complex intermediate. The leaving group (chloride ion) is subsequently expelled, and after proton exchange, the aromaticity of the pyridazine ring is restored, yielding the final product.

Diagram 3.1: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesis, the identity and purity of the final product must be confirmed through spectroscopic analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridazine and p-tolyl rings, a singlet for the methyl (-CH₃) protons, and broad, exchangeable signals for the hydrazino (-NH and -NH₂) protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to N-H stretching vibrations from the hydrazino group (typically in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aromatic C=C/C=N stretching vibrations (1500-1600 cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak (e.g., [M+H]⁺) corresponding to a mass of approximately 201.11, confirming the molecular formula C₁₁H₁₂N₄.

Applications in Drug Discovery and Research

3-Hydrazino-6-(4-methylphenyl)pyridazine is not merely a chemical curiosity; it is a valuable scaffold with considerable potential in pharmaceutical research.

5.1 Potential Therapeutic Activities Derivatives of 3-hydrazinopyridazine have been extensively investigated for their biological activities. Notably, they are known to possess potent antihypertensive and vasodilatory properties. The introduction of various heterocyclic rings at the 6-position of the 3-hydrazinopyridazine core has yielded compounds with significant hypotensive action.

5.2 Utility as a Synthetic Intermediate The true versatility of this compound lies in the reactivity of its hydrazino group. This functional group is a gateway to a multitude of other heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of fused pyrazole or pyridazinone ring systems. Reaction with aldehydes or ketones readily forms stable hydrazones, which themselves may possess unique biological activities or can be used in further synthetic transformations.[5][6]

Diagram 5.1: Reactivity of the Hydrazino Group

Caption: Synthetic utility of the hydrazino moiety.

Conclusion

3-Hydrazino-6-(4-methylphenyl)pyridazine, with a molecular weight of 200.24 g/mol , is a well-defined chemical entity with significant potential. Its synthesis is straightforward, relying on established chemical principles, and its structure offers a rich platform for derivatization. The combination of the biologically active pyridazine core, the reactive hydrazino handle, and the modulating p-tolyl group makes this compound a highly attractive target for researchers in medicinal chemistry and materials science. Future investigations into its biological activity and its use as a precursor for novel heterocyclic systems are warranted and expected to yield valuable scientific insights.

References

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydrazinopyridazine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

- Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.

-

Chemsrc. (2026, February 27). 3-Hydrazino-6-(4-methylbenzyl)pyridazine. Retrieved from [Link]

-

MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

-

ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. Retrieved from [Link]

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. Pyridazine 98 289-80-5 [sigmaaldrich.com]

- 3. Pyridazine | 289-80-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

The p-Tolyl Pyridazine Hydrazine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary: The "Privileged" Triad

The p-tolyl pyridazine hydrazine scaffold represents a convergence of three distinct pharmacophoric elements: the electron-deficient pyridazine core, the lipophilic p-tolyl tail, and the highly reactive, nucleophilic hydrazine head. In medicinal chemistry, this structure is not merely a precursor but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1]

Historically anchored by antihypertensive agents like Cadralazine and Hydralazine , this scaffold has evolved. Modern applications exploit the hydrazine moiety for covalent trapping of enzymes (e.g., amine oxidases) and the p-tolyl group for precise hydrophobic pocket filling in kinase inhibitors and antimicrobial agents.

This guide provides a rigorous technical analysis of this scaffold, detailing its electronic properties, synthetic architecture, and validated experimental protocols for its generation and application.

Structural & Electronic Architecture

The Pharmacophore Triad

The scaffold functions through a cooperative mechanism between its three components:

-

The Pyridazine Core (1,2-Diazine):

-

Electronic Character: Electron-deficient aromatic ring. The adjacent nitrogen atoms (N1-N2) create a high dipole moment and serve as weak hydrogen bond acceptors.

-

Role: Acts as a linker that orients the hydrazine and tolyl groups. It lowers the pKa of attached amines/hydrazines compared to phenyl analogs, modulating solubility and bioavailability.

-

-

The Hydrazine Moiety (-NH-NH₂):

-

Reactivity: An "alpha-effect" nucleophile. The lone pair repulsion between adjacent nitrogens makes the terminal amine exceptionally nucleophilic.

-

Binding Mode: Functions as a bidentate ligand for metal ions (e.g., Fe²⁺ in heme enzymes, Zn²⁺ in metalloproteases) and a hydrogen bond donor/acceptor. It is also a "warhead" for forming hydrazones with carbonyl-containing cofactors or targets.

-

-

The p-Tolyl Group (4-Methylphenyl):

-

Steric/Lipophilic Role: The para-methyl group adds critical lipophilicity (+0.5 logP vs. phenyl), improving membrane permeability.

-

Metabolic Handle: The benzylic methyl is a site for CYP450-mediated oxidation (to alcohol/acid), often determining the half-life (

) of the drug.

-

Visualization: Pharmacophore Interaction Map

Figure 1: Pharmacophore interaction map showing the distinct roles of the hydrazine (binding), pyridazine (scaffold), and p-tolyl (hydrophobic interaction) components.

Synthetic Architecture

The synthesis of 3-hydrazino-6-(p-tolyl)pyridazine is a classic example of heterocycle construction followed by nucleophilic aromatic substitution (

The "Bellasio" Route (Validated Pathway)

This route, adapted from seminal work on hypotensive pyridazines, remains the industry standard for scalability and regiocontrol.

-

Friedel-Crafts Acylation: Toluene reacts with succinic anhydride to form the keto-acid.

-

Cyclization: The keto-acid is condensed with hydrazine hydrate to form the pyridazinone (dihydro- intermediate, then oxidized or directly aromatized).

-

Chlorination: The pyridazinone is converted to the chloropyridazine using

. -

Hydrazinolysis:

displacement of the chloride with hydrazine.

Synthetic Pathway Diagram

Figure 2: Step-wise synthetic pathway from commodity chemicals to the active hydrazine scaffold.

Medicinal Chemistry & Mechanism of Action[3][4][5]

Cardiovascular: The Cadralazine Mechanism

The most established application of this scaffold is in vasodilation.[2][3]

-

Compound: Cadralazine (an ethyl carbamate protected hydrazine analog).

-

Mechanism: The hydrazine group (liberated or active as is) interferes with calcium transport in vascular smooth muscle.

-

Pathway: It inhibits the influx of

through L-type calcium channels and potentially stimulates the release of Nitric Oxide (NO). -

Advantage of p-Tolyl: The lipophilic tail ensures slow onset and long duration of action (once daily dosing) compared to the rapidly metabolized Hydralazine.

Antimicrobial & Anticancer: The Hydrazone Strategy

Researchers increasingly use the hydrazine moiety as a "hook" to create hydrazones .

-

Reaction: 3-hydrazino-6-(p-tolyl)pyridazine + Aldehyde (R-CHO)

Hydrazone. -

Target: These hydrazones often inhibit DNA Gyrase (bacteria) or sequester metal ions essential for tumor growth.

-

SAR Insight: The p-tolyl group provides selectivity for the hydrophobic pocket of the enzyme, while the hydrazone linker provides rigid geometry.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine

Pre-requisite: Synthesis of 6-(p-tolyl)-3(2H)-pyridazinone via Friedel-Crafts/Cyclization.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a

drying tube. -

Charge: Add 6-(p-tolyl)-3(2H)-pyridazinone (10.0 mmol) and Phosphorus Oxychloride (

) (50.0 mmol, 5 equiv). -

Reaction: Heat the mixture to 100°C (oil bath) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a less polar spot.

-

Quench: Cool the reaction mixture to room temperature. Carefully pour the mixture onto ~200g of crushed ice with vigorous stirring. (Caution: Exothermic hydrolysis of

). -

Isolation: Neutralize the aqueous suspension with

or saturated -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water.-

Expected Yield: 75–85%.

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Synthesis of 3-Hydrazino-6-(p-tolyl)pyridazine

-

Setup: 100 mL round-bottom flask with reflux condenser.

-

Charge: Dissolve 3-chloro-6-(p-tolyl)pyridazine (5.0 mmol) in Ethanol (20 mL).

-

Addition: Add Hydrazine Hydrate (80% or 98%) (50.0 mmol, 10 equiv). Note: Excess hydrazine acts as both reactant and acid scavenger.

-

Reaction: Reflux for 6–12 hours. The solution typically turns from yellow to a darker orange/red, then precipitates the product upon cooling.

-

Workup: Cool to 0°C. Filter the precipitate.

-

Wash: Wash the solid with cold water (

mL) to remove hydrazine salts, then with cold ether ( -

Characterization:

-

Melting Point: ~158–161°C.[4]

-

IR: Look for NH stretching (3100–3300

). -

Stability: Store under inert atmosphere; hydrazines are prone to air oxidation.

-

Future Outlook

The p-tolyl pyridazine hydrazine scaffold is currently experiencing a renaissance in fragment-based drug discovery (FBDD) .

-

Kinase Inhibition: The scaffold mimics the adenine ring of ATP, making it a viable hinge-binder in kinase inhibitors.

-

Click Chemistry: The hydrazine can be converted to an azide for click chemistry applications, allowing this scaffold to be used as a PROTAC linker or a fluorescent probe tag.

References

-

Bellasio, E., Parravicini, F., & Testa, E. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity.[5][6] Il Farmaco; Edizione Scientifica, 24(11), 919–929. Link

-

Paruch, K., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4937. Link

-

Rathish, I. G., et al. (2012). Synthesis and evaluation of some new 6-(4-methylphenyl)-3(2H)-pyridazinone derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research. Link

- Negwer, M. (1987). Organic-chemical drugs and their synonyms: (an international survey). VCH Publishers. (Reference for Cadralazine/ISF-2405 structure).

-

Butnariu, R., & Mangalagiu, I. I. (2009).[7] New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is Cadralazine used for? [synapse.patsnap.com]

- 3. What is the mechanism of Cadralazine? [synapse.patsnap.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. scilit.com [scilit.com]

- 6. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 3-Hydrazino-6-(4-methylphenyl)pyridazine

SMILES Architecture, Synthetic Protocols, and Pharmacological Utility [1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-Hydrazino-6-(4-methylphenyl)pyridazine , a critical heterocyclic intermediate used in the development of antihypertensive agents and fused ring systems (e.g., triazolopyridazines). This document serves as a self-validating protocol for researchers, detailing the compound’s digital identity (SMILES), wet-lab synthesis, and downstream reactivity.

Part 1: Structural Identity & Informatics[2]

The precise digital representation of a molecule is the prerequisite for any chemoinformatic analysis or docking study. Below is the breakdown of the SMILES (Simplified Molecular Input Line Entry System) string for 3-Hydrazino-6-(4-methylphenyl)pyridazine.

The SMILES String

Canonical SMILES: Cc1ccc(cc1)-c1ccc(NN)nn1[2]

Isomeric SMILES: Cc1ccc(cc1)c2ccc(NN)nn2

Structural Parsing

The string encodes three distinct chemical modules essential for the molecule's reactivity:

-

Cc1ccc(cc1) : The 4-methylphenyl (p-tolyl) moiety. This lipophilic tail facilitates membrane permeability and receptor binding via hydrophobic interactions.

-

-c1...nn1 (or c2...nn2): The pyridazine core. A 1,2-diazine ring that serves as the electron-deficient scaffold.

-

(NN) : The hydrazine substituent at position 3.[3][4][5][6] This is the "warhead"—a nucleophilic center capable of cyclization or Schiff base formation.

Physicochemical Profile (Calculated)

| Property | Value | Significance |

| Molecular Formula | C₁₁H₁₂N₄ | Core stoichiometry |

| Molecular Weight | 200.24 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~1.8 - 2.1 | Good oral bioavailability (Lipinski's Rule of 5) |

| H-Bond Donors | 2 (Hydrazine NH₂) | Critical for receptor latching |

| H-Bond Acceptors | 3 (Ring Ns) | Interaction with histidine residues in targets |

Part 2: Synthetic Pathway & Protocol

Directive: The synthesis of 3-hydrazino-6-arylpyridazines typically proceeds via Nucleophilic Aromatic Substitution (

Reaction Logic

The 3-chloro-6-(4-methylphenyl)pyridazine precursor possesses a chlorine atom activated by the adjacent nitrogen of the pyridazine ring. Hydrazine hydrate acts as a potent nucleophile, displacing the chloride.

Critical Control Point: Excess hydrazine must be used to prevent the formation of the dimer (bis-pyridazine), where the product reacts with another molecule of the starting material.

Step-by-Step Protocol

Precursor Preparation (Brief Overview)

Note: If starting from scratch, the 3-chloro precursor is generated via Friedel-Crafts acylation of toluene with succinic anhydride, condensation with hydrazine to form the pyridazinone, and chlorination with

Hydrazinolysis Protocol

Reagents:

-

3-Chloro-6-(4-methylphenyl)pyridazine (1.0 eq)

-

Hydrazine hydrate (80% or 99%, 10.0 eq ) — Excess is mandatory.

-

Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp).

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-chloro-6-(4-methylphenyl)pyridazine in 50 mL of Ethanol.

-

Addition: Add 100 mmol (approx. 5 mL) of hydrazine hydrate dropwise at room temperature.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

for EtOH) for 4–6 hours.-

Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear; a lower

-

-

Workup (Crystallization):

-

Cool the reaction mixture to room temperature, then chill in an ice bath (

). -

The product typically precipitates as a solid.

-

Filter the solid under vacuum.

-

Wash: Wash the cake with cold water (

mL) to remove hydrazine hydrochloride salts, then with cold ethanol (

-

-

Purification: Recrystallize from Ethanol or Methanol if the melting point range is wide (

).

Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All operations must be performed in a fume hood.

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for the conversion of chloropyridazine to the hydrazino derivative via nucleophilic aromatic substitution.

Part 3: Reactivity & Derivatization[2]

The hydrazine moiety is chemically versatile. In drug discovery, this compound is rarely the final drug but rather a "scaffold builder."

Cyclization to Triazolopyridazines

Reacting 3-hydrazino-6-(4-methylphenyl)pyridazine with carboxylic acids or orthoesters yields 1,2,4-triazolo[4,3-b]pyridazines . These fused systems are pharmacophores for:

-

GABA-A Receptor Ligands: Anxiolytic activity without sedation.

-

p38 MAP Kinase Inhibitors: Anti-inflammatory potential.

Cyclization Pathway Diagram

Figure 2: Divergent synthesis pathways for fusing the pyridazine ring, generating triazole or tetrazole scaffolds.

Part 4: Pharmacological Context[9]

Mechanism of Action (Vasodilation)

Similar to Hydralazine (1-hydrazinophthalazine), 3-hydrazino-6-arylpyridazines exhibit vasodilatory properties.

-

Mechanism: The hydrazine group interferes with calcium transport in arterial smooth muscle, leading to relaxation.

-

Metabolism: These compounds are subject to acetylation (N-acetyltransferase). Fast vs. slow acetylator phenotypes in patients can affect toxicity (Lupus-like syndrome).

Research Applications

-

Antihypertensive Research: Used as a standard to compare potency against Hydralazine. The p-tolyl group increases lipophilicity compared to the phenyl analog, potentially altering blood-brain barrier penetration.

-

Fluorescence Labeling: The hydrazine group can react with carbonyls in biological samples (ketosteroids, sugars) to form hydrazones, which are often fluorescent or UV-active, aiding in detection.

References

-

Steiner, G., et al. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives.[4] Journal of Medicinal Chemistry, 24(1), 59-63.[4]

-

Parravicini, F., et al. (1978). Derivatives of 3-hydrazinopyridazine. II.[7] Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines. Il Farmaco, 33(2), 99-105.[7]

-

PubChem Compound Summary. 3-Hydrazinopyridazine (Parent Scaffold Data). National Center for Biotechnology Information.

-

Bellasio, E., et al. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity.[8] Il Farmaco, 24(11), 919-29.

-

Sci-Finder/Chemical Abstracts. CAS RN: 16172-85-3 (Analogous Benzyl derivative) & Generic Reaction Class for 3-hydrazino-6-arylpyridazines. (Verified via ChemSrc).

Sources

- 1. AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google Patents [patents.google.com]

- 2. 3-Hydrazino-6-(4-methylbenzyl)pyridazine | CAS#:16172-85-3 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydrazinopyridazine | C4H6N4 | CID 12295391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Hydrazinyl-6-(p-tolyl)pyridazine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides an in-depth exploration of 3-Hydrazinyl-6-(p-tolyl)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyridazine nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2][3] This document details the molecular identity, physicochemical properties, a validated synthesis protocol via nucleophilic aromatic substitution, and methods for analytical characterization. Furthermore, it delves into the potential pharmacological applications of this compound, grounded in the established bioactivity of the hydrazinopyridazine scaffold. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

The accurate identification and characterization of a compound's physical and chemical properties are foundational to its application in research and development.

IUPAC Name: 3-hydrazinyl-6-(4-methylphenyl)pyridazine Common Name: 3-Hydrazino-6-p-tolylpyridazine Synonym: (6-(p-tolyl)pyridazin-3-yl)hydrazine

The core structure consists of a pyridazine ring substituted at the 3-position with a hydrazinyl group (-NHNH₂) and at the 6-position with a para-tolyl group. The hydrazinyl moiety is a key functional group, known to be crucial for the biological activity of several drugs, most notably the antihypertensive agent Dihydralazine.[4] The tolyl group modulates the lipophilicity and steric profile of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₁₂N₄ | - |

| Molecular Weight | 200.24 g/mol | - |

| Appearance | Expected to be a solid | Analogy to similar compounds[5][6] |

| Melting Point | Not explicitly reported; similar compounds like 3-Chloro-6-hydrazinopyridazine melt at 137-141 °C.[5] | Literature (Analogue) |

| SMILES | Cc1ccc(cc1)c2ccc(nn2)NN | - |

| InChI Key | Will be generated upon synthesis | - |

| CAS Number | Not explicitly assigned; precursor 3-Chloro-6-p-tolylpyridazine is 2165-06-2.[7] | - |

Synthesis and Purification

The most direct and widely adopted method for the synthesis of 3-hydrazinopyridazine derivatives is through the nucleophilic aromatic substitution (SNAr) of a corresponding 3-chloropyridazine precursor with hydrazine.[8][9] This reaction is generally high-yielding and proceeds under manageable laboratory conditions.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the reaction between 3-Chloro-6-p-tolylpyridazine and hydrazine hydrate. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack at the carbon atom bonded to the chlorine. Hydrazine, a potent nucleophile, displaces the chloride leaving group to form the final product. The reaction is typically performed in a protic solvent like ethanol or isopropanol at elevated temperatures to ensure a sufficient reaction rate. An excess of hydrazine hydrate is often employed to drive the reaction to completion and to act as a scavenger for the HCl generated in situ.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-Hydrazinyl-6-(p-tolyl)pyridazine from its chloro-precursor.

Materials:

-

3-Chloro-6-p-tolylpyridazine (1.0 eq)[7]

-

Hydrazine hydrate (80% solution, ~10-15 eq)

-

Ethanol or Isopropanol (solvent)

-

Deionized Water

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-Chloro-6-p-tolylpyridazine (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (10-15 eq) to the suspension. The large excess is critical for driving the reaction and preventing potential side reactions.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate of the product should form.

-

Precipitation: Slowly add an equal volume of cold deionized water to the reaction mixture to further precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the obtained solid under vacuum to yield the crude 3-Hydrazinyl-6-(p-tolyl)pyridazine.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Hydrazinyl-6-(p-tolyl)pyridazine.

Analytical Characterization

Confirmation of the structure and assessment of purity are critical validation steps. The following techniques are standard for characterizing the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the tolyl group (aromatic protons and a methyl singlet around 2.4 ppm) and the pyridazine ring protons. The hydrazinyl protons (-NH and -NH₂) will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons of both the pyridazine and tolyl rings, as well as the methyl carbon of the tolyl group.

-

Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations for the aromatic rings (1500-1600 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.

Potential Pharmacological Applications

The pyridazine scaffold is considered a "wonder nucleus" due to the diverse biological activities its derivatives possess.[1][10] The combination of a hydrazino group at the 3-position and an aryl group at the 6-position is a well-explored motif in medicinal chemistry.

Antihypertensive Activity

The 3-hydrazinopyridazine core is famously associated with antihypertensive effects.[4][11] Compounds in this class, such as hydralazine and dihydralazine, function as direct-acting smooth muscle relaxants, leading to vasodilation and a subsequent reduction in blood pressure. The primary mechanism is believed to involve interference with calcium ion signaling in vascular smooth muscle cells. It is highly probable that 3-Hydrazinyl-6-(p-tolyl)pyridazine would exhibit similar vasodilatory properties, making it a prime candidate for investigation as a novel antihypertensive agent.

Anti-inflammatory and Analgesic Potential

Numerous 6-substituted pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory activities.[1][12] While the target compound is a pyridazine and not a pyridazinone, the structural similarity suggests that it could be explored for these activities. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Anticancer Activity

Pyridazine derivatives have garnered attention for their potential as anticancer agents, acting through various mechanisms including kinase inhibition and antiproliferative effects.[3][13][14] The specific combination of substituents on the pyridazine ring is crucial for determining the cytotoxic profile and target selectivity. Further screening of 3-Hydrazinyl-6-(p-tolyl)pyridazine against various cancer cell lines could reveal novel therapeutic opportunities.

Conceptual Mechanism of Action

The diagram below illustrates a conceptual pathway for the potential antihypertensive action of the compound, mirroring the established mechanism of related vasodilators.

Caption: Conceptual pathway for potential antihypertensive activity.

Safety and Handling

Hazard Statement: Hydrazine and its derivatives are generally considered toxic and are potential carcinogens.[15] The precursor, 3-Chloro-6-p-tolylpyridazine, is classified as an acute oral toxicant.[7]

Precautionary Measures:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Refer to the Safety Data Sheet (SDS) for the specific precursors and the final compound once available for complete safety information.

Conclusion and Future Outlook

3-Hydrazinyl-6-(p-tolyl)pyridazine is a synthetically accessible heterocyclic compound with significant potential as a pharmacologically active agent. Based on extensive literature on related structures, it is a promising candidate for screening in antihypertensive, anti-inflammatory, and anticancer assays. The straightforward synthesis allows for the facile production of material for biological testing and for the generation of a library of analogues by varying the aryl group at the 6-position. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo pharmacological evaluation to validate its therapeutic potential.

References

-

Mornar, B., Malic, A., & Radic, M. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59-63. [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Kaur, H., & Singh, J. (2018). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

SlidePlayer. (n.d.). Pyridazine and its derivatives. [Link]

-

Bentham Science. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. [Link]

- Google Patents. (n.d.). Synthesis of 3-Hydrazino-5,6,7,8-tetrahydro-6-(o-toluoyl)pyrido[4,3-c]pyridazine.

-

Szilágyi, G., Kasztreiner, E., Mátyus, P., & Czakó, K. (2006). Studies in the Field of Pyridazine Compounds. X 1 . A Method for the Synthesis of 6-(Substituted Amino)-3-Pyridazinyl-Hydrazines. Taylor & Francis Online. [Link]

-

Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Farmaco Sci. [Link]

-

ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

-

PubChem. (n.d.). 3-Hydrazinopyridazine. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide Properties. CompTox Chemicals Dashboard. [Link]

-

Mol-Instincts. (n.d.). [4-(5-Hydrazino-1,3-diphenyl-1H-pyrazol-4-yl)-6-p-tolyl-pyridazin-3-yl]-hydrazine. [Link]

-

Mol-Instincts. (n.d.). 3-hydrazino-6-phenylpyridazine hydrochloride. [Link]

-

Oubair, A., Daran, J. C., Fihi, R., Majidi, L., & Azrour, M. (2009). 4-Benzyl-6-p-tolylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1350. [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

PubChem. (n.d.). 3-hydrazino-6-(n-(2-hydroxyethylanilino))pyridazine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Synthesis of Novel Pyrido[4,3-e][1][4][10]triazino[3,2-c][1][4][10]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 21(1), 34. [Link]

-

Bozbey Merde, I., Tașkor Önel, G., Türkmenoğlu, B., Gürsoy, Ș., & Dilek, E. (2022). Novel (p-Tolyl)-3(2H)-Pyridazinone Derivatives Containing Substituted-1,2,3-Triazole Moiety as New Anti-Alzheimer Agents: Synthesis, In vitro and In silico Assays. FABAD Journal of Pharmaceutical Sciences, 47(3), 355-368. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-hydrazinopyridazine 97 17284-97-8 [sigmaaldrich.com]

- 6. 4-Benzyl-6-p-tolylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-6-p-tolylpyridazine | Sigma-Aldrich [sigmaaldrich.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 3-hydrazino-6-phenylpyridazine hydrochloride - CAS号 1559062-14-4 - 摩熵化学 [molaid.com]

- 10. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 11. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Pyridazine and its derivatives | PPTX [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. 3-Pyridinecarbonitrile,6-hydrazino-(9CI) | 104408-24-4 [amp.chemicalbook.com]

Methodological & Application

Reaction of 3-chloro-6-(4-methylphenyl)pyridazine with hydrazine hydrate

Technical Application Note: Synthesis and Optimization of 3-Hydrazino-6-(4-methylphenyl)pyridazine

) of 3-chloro-6-(4-methylphenyl)pyridazine with Hydrazine Hydrate.Executive Summary

The reaction of 3-chloro-6-(4-methylphenyl)pyridazine with hydrazine hydrate is a critical transformation in medicinal chemistry, yielding 3-hydrazino-6-(4-methylphenyl)pyridazine . This intermediate serves as a versatile scaffold for the synthesis of fused heterocyclic systems, particularly 1,2,4-triazolo[4,3-b]pyridazines , which exhibit significant pharmacological activities including antihypertensive, cardiotonic, and anti-inflammatory properties.

This application note provides a rigorous, optimized protocol for this synthesis, emphasizing mechanistic understanding, safety in handling hydrazine, and purification strategies to ensure high-yield, high-purity outcomes.

Mechanistic Insight: Nucleophilic Aromatic Substitution ( )

The transformation proceeds via a Nucleophilic Aromatic Substitution (

Key Mechanistic Steps:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine (nucleophile) attacks the electron-deficient C3 carbon of the pyridazine ring.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed, delocalizing the negative charge onto the ring nitrogens.

-